5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one
Description
Properties
IUPAC Name |
5-(aminomethyl)-4,4-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2)3-6(10)9-5(7)4-8/h5H,3-4,8H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEGWUKOJZZHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one. As a functionalized derivative of the pyrrolidinone scaffold, a privileged structure in medicinal chemistry, this compound holds significant potential as a versatile building block for drug discovery and development.[1][2][3][4] This document details the compound's fundamental physicochemical properties, proposes a robust, multi-step synthetic pathway, outlines a rigorous analytical validation workflow, and explores its potential applications in therapeutic research. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage sp³-rich, functionalized scaffolds for the creation of next-generation therapeutics.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone (or γ-lactam) ring system is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2] Its prevalence stems from a combination of favorable properties:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the saturated ring allows for the exploration of chemical space in three dimensions, often leading to improved target affinity and selectivity compared to flat, aromatic systems.[1][5]
-
Pharmacokinetic Profile: The lactam moiety can act as both a hydrogen bond donor and acceptor, contributing to aqueous solubility and other desirable physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Synthetic Tractability: The pyrrolidinone core is amenable to a wide range of chemical modifications at multiple positions, allowing for the fine-tuning of biological activity and properties.[6]
The target molecule, This compound , incorporates several key features onto this established scaffold. The primary amine at the C5 position provides a crucial handle for conjugation, salt formation, or direct interaction with biological targets. The gem-dimethyl group at the C4 position introduces steric bulk and lipophilicity while locking the conformation of that part of the ring, which can be critical for optimizing ligand-receptor interactions. This unique combination of functional groups makes it a promising and hitherto unexplored building block for generating novel chemical libraries.
Physicochemical Properties and Characterization
As of the date of this publication, this compound is not a commercially cataloged compound, and thus, experimental data is not available. The following properties have been calculated and predicted based on its chemical structure.
Molecular Formula and Weight
The structure of this compound consists of a pyrrolidin-2-one core, two methyl groups at the C4 position, and an aminomethyl group at the C5 position.
-
Base (Pyrrolidin-2-one): C₄H₇NO
-
Addition of gem-dimethyl at C4: Replaces 2H with 2x(CH₃) -> + C₂H₄
-
Addition of aminomethyl at C5: Replaces 1H with CH₂NH₂ -> + CH₃N
-
Total Formula: C₇H₁₄N₂O
Based on this formula, the molecular weights are calculated as:
| Property | Value |
| Molecular Formula | C₇H₁₄N₂O |
| Average Molecular Weight | 142.20 g/mol |
| Monoisotopic Mass | 142.11061 g/mol |
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: Not assigned
-
SMILES: CC1(C)CC(CN)NC1=O
-
InChI Key: (Predicted) A derivative of the InChIKey for 5-(aminomethyl)pyrrolidin-2-one (GFOAHABINHRDKL-UHFFFAOYSA-N).[7]
Proposed Synthesis and Purification
A robust synthetic route to the target compound can be envisioned by constructing the core lactam and then introducing the aminomethyl functionality. The following multi-step protocol is proposed, leveraging established chemical transformations.
Retrosynthetic Analysis
The primary amine of the target molecule can be derived from the reduction of a corresponding azide, which is a stable and reliable precursor. The azide can be installed via nucleophilic substitution of a tosylate or halide, which in turn comes from a C5-hydroxymethyl intermediate. This key intermediate, 5-(hydroxymethyl)-4,4-dimethylpyrrolidin-2-one, can be synthesized via the cyclization of an appropriate acyclic precursor.
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2-acetyl-3,3-dimethylsuccinate This step creates the carbon backbone with the required gem-dimethyl group.
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
To the resulting sodium ethoxide solution, add diethyl acetylsuccinate (1.0 eq) dropwise at room temperature.
-
Add methyl iodide (2.5 eq) dropwise. The reaction is exothermic; maintain the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture, filter off the sodium iodide precipitate, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield the dialkylated ester.
Step 2: Synthesis of 4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid This step involves a reductive amination and cyclization to form the lactam ring.
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and aqueous ammonia.
-
Add Raney Nickel catalyst (approx. 5-10% by weight).
-
Hydrogenate the mixture in a Parr shaker or similar hydrogenation apparatus at 50-100 psi H₂ pressure at 50°C for 12-18 hours.
-
Carefully filter the catalyst through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate. The resulting intermediate will undergo spontaneous cyclization upon heating.
-
Saponify the ester by refluxing with aqueous NaOH (2.0 eq) for 2-4 hours.
-
Cool the solution to 0°C and acidify with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one This involves the selective reduction of the carboxylic acid.
-
Suspend the acid from Step 2 (1.0 eq) in dry THF under an inert atmosphere.
-
Add Borane-THF complex (BH₃·THF, 1.0 M solution in THF, 1.5 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction carefully by the slow addition of methanol at 0°C.
-
Concentrate the mixture under reduced pressure and purify by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the alcohol.
Step 4: Synthesis of 5-(Azidomethyl)-4,4-dimethylpyrrolidin-2-one This two-part step converts the alcohol into the key azide intermediate.
-
Tosylation: Dissolve the alcohol from Step 3 (1.0 eq) in dry pyridine or dichloromethane with triethylamine (1.5 eq) at 0°C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir at 0°C for 1 hour and then at room temperature overnight. Work up by washing with dilute HCl and brine, dry the organic layer over Na₂SO₄, and concentrate. The crude tosylate is often used directly in the next step.
-
Azide Substitution: Dissolve the crude tosylate in DMF and add sodium azide (NaN₃, 2.0-3.0 eq). Heat the mixture to 60-80°C and stir for 6-12 hours. Cool, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. This reaction is a known method for converting hydroxymethyl groups to azidomethyl groups.[8]
Step 5: Synthesis of this compound The final reduction step to yield the target compound.
-
Dissolve the azide from Step 4 (1.0 eq) in methanol or ethyl acetate.
-
Add Palladium on carbon (10% Pd/C, 5-10 mol%).
-
Hydrogenate the mixture using a balloon filled with H₂ or in a Parr apparatus at low pressure (1-3 atm) for 4-8 hours. The reaction can be monitored by TLC or by the cessation of H₂ uptake.
-
Filter the catalyst through Celite, wash the pad with the solvent, and concentrate the filtrate under reduced pressure to yield the final product. The catalytic hydrogenation of azides is a standard and high-yielding method for amine synthesis.[8]
Analytical Validation Workflow
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where orthogonal methods corroborate the result.
Caption: A self-validating analytical workflow for quality control.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm): ~0.9-1.2 (singlet, 6H, gem-dimethyl); ~1.8-2.5 (multiplet, 2H, C3-H₂); ~2.8-3.3 (multiplet, 2H, C5-CH₂-NH₂); ~3.5-3.9 (multiplet, 1H, C5-H); ~7.5-8.0 (broad singlet, 1H, lactam N-H). The primary amine protons (NH₂) would likely appear as a broad singlet that could be exchanged with D₂O. |
| ¹³C NMR | δ (ppm): ~25-30 (2xCH₃); ~35-40 (C4, quaternary); ~40-45 (C3); ~45-50 (C5-CH₂-NH₂); ~55-60 (C5); ~175-180 (C2, lactam C=O). These predictions are based on typical chemical shift ranges for similar functional groups.[9][10][11] |
| FT-IR | ν (cm⁻¹): ~3300-3400 (N-H stretch, primary amine); ~3200 (N-H stretch, lactam); ~2850-2960 (C-H stretch, alkyl); ~1680 (C=O stretch, lactam). |
| HRMS (ESI+) | [M+H]⁺: Calculated for C₇H₁₅N₂O⁺: 143.1184. The observation of this ion at high resolution would confirm the molecular formula. |
Applications in Research and Drug Development
The pyrrolidinone scaffold is a validated starting point for developing drugs targeting a wide range of diseases.[4] The unique substitution pattern of this compound makes it an attractive building block for several therapeutic areas:
-
CNS Disorders: Many CNS-active compounds feature a pyrrolidinone core. The primary amine of the title compound can be functionalized to interact with key residues in receptors or enzymes implicated in neurological diseases.
-
Oncology: Pyrrolidinone derivatives have been explored as anticancer agents.[5] The aminomethyl group can be used to attach cytotoxic payloads or targeting moieties.
-
Infectious Diseases: The scaffold is present in various antibacterial and antiviral agents. Libraries based on this compound could be screened to identify new leads against resistant pathogens.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it serves as an excellent starting fragment. The gem-dimethyl group provides a defined steric vector, while the amine offers a point for fragment evolution and linking.
Safety and Handling
While no specific safety data exists for this compound, it should be handled with the standard precautions for novel laboratory chemicals.
-
Hazard Class: Based on the primary amine and lactam functionalities, the compound may be corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound represents a valuable, albeit underexplored, building block for medicinal chemistry. Its design combines the proven utility of the pyrrolidinone scaffold with functional handles that permit diverse chemical modifications. This guide provides the foundational knowledge—from molecular properties and a plausible synthetic route to analytical validation and potential applications—to empower researchers to synthesize and utilize this compound in their drug discovery programs. The methodologies outlined herein are based on established and reliable chemical principles, offering a high probability of success for the synthesis and characterization of this promising new molecule.
References
-
D'hooghe, M., & De Kimpe, N. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
SpectraBase. (n.d.). 4,4-Dimethyl-2-pyrrolidinone. SpectraBase. [Link]
-
Organic Chemistry Portal. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Organic Chemistry Portal. [Link]
-
UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]
-
ResearchGate. (n.d.). Generalized biosynthetic pathways of pyrrolidine-2-one type natural... ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. PMC. [Link]
-
PubChem. (n.d.). 5-(Aminomethyl)pyrrolidin-2-one. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
ResearchGate. (1986). Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ in ppm) for compounds 4a-g. ResearchGate. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
PubMed. (2006). Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors. PubMed. [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]
-
PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. PubMed. [Link]
-
PubMed Central. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-aminomethyl-pyrrolidine.
-
LookChem. (n.d.). Cas 31605-88-6,1-(pyrrolidin-1-yl)prop-2-en-1-one. LookChem. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. compoundchem.com [compoundchem.com]
Methodological & Application
Synthetic Strategies for the Preparation of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one: A Detailed Guide for Researchers
Introduction: 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of therapeutic agents. Its constrained pyrrolidinone scaffold, coupled with a reactive primary amine, makes it an attractive synthon for introducing specific pharmacophoric features. This document provides a comprehensive overview of viable synthetic routes to this valuable intermediate, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies.
Route 1: Catalytic Reduction of a Nitrile Precursor
This approach is one of the most direct and widely employed methods for the synthesis of primary amines. It proceeds via a two-step sequence involving the initial synthesis of the key intermediate, 4,4-dimethyl-5-oxopyrrolidine-2-carbonitrile, followed by its catalytic hydrogenation to the target aminomethyl compound.
Step 1: Synthesis of 4,4-Dimethyl-5-oxopyrrolidine-2-carbonitrile
The synthesis of the nitrile precursor can be achieved through various methods. One convenient approach involves the dehydration of the corresponding amide, pyroglutamide. While the direct synthesis of the 4,4-dimethyl substituted cyanopyrrolidinone is not extensively detailed in readily available literature, a general procedure for the synthesis of 5-cyano-2-pyrrolidinone derivatives from pyroglutamide can be adapted.[1] This involves the reaction with a dehydrating agent, such as trimethylchlorosilane and zinc chloride as a catalyst, to afford the N-trimethylsilyl protected nitrile, which can be subsequently deprotected.
Conceptual Reaction Scheme:
Starting Material: A suitable precursor to 4,4-dimethylpyroglutamide. Key Transformation: Dehydration of the amide to the nitrile.
Step 2: Catalytic Hydrogenation of 4,4-Dimethyl-5-oxopyrrolidine-2-carbonitrile
The reduction of the nitrile group to a primary amine is a well-established transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose. Various catalysts can be employed, with Raney Nickel and Palladium on carbon being common choices. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol or ethanol.
Protocol 1: Catalytic Hydrogenation using Raney Nickel
-
Reaction Setup: In a high-pressure hydrogenation vessel, suspend 4,4-dimethyl-5-oxopyrrolidine-2-carbonitrile (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (approximately 10-20% by weight of the nitrile) in methanol to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas (3-4 times). Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or chromatography if necessary.
Rationale for Experimental Choices:
-
Raney Nickel: This catalyst is highly active for the reduction of nitriles and is often preferred for its effectiveness and relatively lower cost compared to precious metal catalysts.
-
Methanol: It is a good solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.
-
Hydrogen Pressure: Higher pressures generally lead to faster reaction rates. The optimal pressure may need to be determined empirically for a specific scale.
Data Summary Table:
| Parameter | Value/Range |
| Starting Material | 4,4-dimethyl-5-oxopyrrolidine-2-carbonitrile |
| Catalyst | Raney Nickel |
| Solvent | Methanol |
| Hydrogen Pressure | 50-100 psi |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | 80-95% |
Workflow Diagram:
Caption: Synthetic route via nitrile reduction.
Route 2: Reductive Amination of an Aldehyde Precursor
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[2][3][4][5][6] This route involves the initial preparation of 4,4-dimethyl-5-oxopyrrolidine-2-carbaldehyde, followed by its reaction with ammonia and a reducing agent.
Step 1: Synthesis of 4,4-Dimethyl-5-oxopyrrolidine-2-carbaldehyde
The synthesis of the aldehyde precursor can be achieved by the controlled oxidation of the corresponding primary alcohol, 5-(hydroxymethyl)-4,4-dimethylpyrrolidin-2-one. A variety of mild oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Conceptual Reaction Scheme:
Starting Material: 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one. Key Transformation: Oxidation of the primary alcohol to the aldehyde.
Step 2: Reductive Amination with Ammonia
The aldehyde is then reacted with a source of ammonia, typically aqueous or methanolic ammonia, to form an intermediate imine in situ. This imine is then reduced to the primary amine using a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this transformation as they are selective for the reduction of the iminium ion over the starting aldehyde.[2] Alternatively, catalytic hydrogenation can also be employed.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
-
Reaction Setup: Dissolve 4,4-dimethyl-5-oxopyrrolidine-2-carbaldehyde (1.0 eq) in methanol.
-
Ammonia Addition: Add an excess of aqueous or methanolic ammonia to the solution. Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for imine formation.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 6-7 by the dropwise addition of a suitable acid (e.g., acetic acid). This is crucial for the efficient formation of the iminium ion.
-
Reducing Agent Addition: In a separate flask, dissolve sodium cyanoborohydride (NaBH3CN) (1.5-2.0 eq) in a small amount of methanol. Add this solution dropwise to the reaction mixture, maintaining the temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of an acid (e.g., dilute HCl) until gas evolution ceases. Basify the mixture with a strong base (e.g., NaOH) to a pH of >10.
-
Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography.
Rationale for Experimental Choices:
-
Sodium Cyanoborohydride: This reducing agent is particularly effective for reductive amination because it selectively reduces the iminium ion intermediate in the presence of the starting aldehyde.[2]
-
pH Control: Maintaining a slightly acidic pH (6-7) is critical to facilitate the formation of the iminium ion, which is more electrophilic and readily reduced than the imine.
-
Ammonia Excess: Using an excess of ammonia drives the equilibrium towards the formation of the imine.
Data Summary Table:
| Parameter | Value/Range |
| Starting Material | 4,4-dimethyl-5-oxopyrrolidine-2-carbaldehyde |
| Amine Source | Aqueous or Methanolic Ammonia |
| Reducing Agent | Sodium Cyanoborohydride |
| Solvent | Methanol |
| pH | 6-7 |
| Temperature | Room Temperature |
| Typical Yield | 60-80% |
Workflow Diagram:
Caption: Synthetic route via reductive amination.
Route 3: Reduction of an Azide Precursor
This route offers an alternative to the direct amination methods and can be particularly useful if the corresponding alcohol or halide precursor is readily available. It involves the synthesis of 5-(azidomethyl)-4,4-dimethylpyrrolidin-2-one, followed by its reduction to the primary amine.
Step 1: Synthesis of 5-(Azidomethyl)-4,4-dimethylpyrrolidin-2-one
The azide intermediate can be prepared from 5-(hydroxymethyl)-4,4-dimethylpyrrolidin-2-one by first converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide. Alternatively, direct conversion of the alcohol to the azide can be achieved using reagents like diphenylphosphoryl azide (DPPA).
Conceptual Reaction Scheme:
Starting Material: 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one. Key Transformation: Conversion of the hydroxyl group to an azide group.
Step 2: Reduction of the Azide
The reduction of the azide to the amine can be accomplished through several methods. Catalytic hydrogenation over palladium on carbon is a very clean and efficient method. Alternatively, Staudinger reduction using triphenylphosphine followed by hydrolysis provides a mild, non-hydrogenation-based approach.
Protocol 3: Staudinger Reduction of the Azide
-
Reaction Setup: Dissolve 5-(azidomethyl)-4,4-dimethylpyrrolidin-2-one (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add triphenylphosphine (1.1-1.2 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the disappearance of the azide stretch in the IR spectrum (around 2100 cm⁻¹) or by TLC.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Isolation: The resulting aqueous solution contains the amine product and triphenylphosphine oxide. The product can be isolated by extraction with an organic solvent after adjusting the pH, followed by purification by chromatography to remove the phosphine oxide byproduct.
Rationale for Experimental Choices:
-
Staudinger Reduction: This method is advantageous when other reducible functional groups are present in the molecule that might not be compatible with catalytic hydrogenation.
-
Triphenylphosphine: A common and effective reagent for the Staudinger reduction.
-
THF/Water: This solvent system is suitable for both the starting azide and the reagents, and the water is necessary for the hydrolysis of the intermediate phosphazide to the amine.
Data Summary Table:
| Parameter | Value/Range |
| Starting Material | 5-(azidomethyl)-4,4-dimethylpyrrolidin-2-one |
| Reducing Agent | Triphenylphosphine |
| Solvent | THF/Water |
| Temperature | Room Temperature |
| Typical Yield | 75-90% |
Workflow Diagram:
Caption: Synthetic route via azide reduction.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Nitrile Reduction | Route 2: Reductive Amination | Route 3: Azide Reduction |
| Overall Yield | Generally high | Moderate to good | Good to high |
| Number of Steps | Typically 2-3 from a common precursor | Typically 2-3 from a common precursor | Typically 2-3 from a common precursor |
| Reagent Toxicity | Use of cyanide in nitrile synthesis can be a concern. | NaBH3CN is toxic; alternatives like NaBH(OAc)3 exist. | Azides are potentially explosive and should be handled with care. |
| Scalability | Catalytic hydrogenation is highly scalable. | Reductive amination is generally scalable. | Azide synthesis and reduction are scalable with appropriate safety precautions. |
| Key Precursor | 4,4-dimethyl-5-oxopyrrolidine-2-carbonitrile | 4,4-dimethyl-5-oxopyrrolidine-2-carbaldehyde | 5-(Azidomethyl)-4,4-dimethylpyrrolidin-2-one |
| Advantages | High yields in the reduction step; clean reaction. | Versatile method applicable to a wide range of substrates. | Mild reduction conditions are possible (Staudinger). |
| Disadvantages | Synthesis of the nitrile precursor can be challenging. | Requires careful pH control; potential for side reactions. | Azide intermediates require careful handling. |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic strategies. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities and safety considerations. The catalytic reduction of the corresponding nitrile precursor generally offers a high-yielding and clean final step. Reductive amination of the aldehyde provides a versatile alternative, while the azide reduction route can be advantageous when mild, non-hydrogenation conditions are required. Each of these routes provides a reliable pathway to this important building block for drug discovery and development.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
Supporting Information 1. (n.d.). Retrieved February 15, 2026, from [Link]
- Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417–5423.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
El-Sayed, N. A., et al. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC. Retrieved February 15, 2026, from [Link]
- Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
-
Reductive Amination. (2026, February 2). Wordpress. Retrieved February 15, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. Retrieved February 15, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (n.d.). Google Patents.
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed. Retrieved February 15, 2026, from [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. (2018). PubMed. Retrieved February 15, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC. Retrieved February 15, 2026, from [Link]
-
Direct Synthesis of 2-Formylpyrrolidines, 2-Pyrrolidinones and 2-Dihydrofuranones via Aerobic Copper-Catalyzed Aminooxygenation and Dioxygenation of 4-Pentenylsulfonamides and 4-Pentenylalcohols. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Cobalt-catalysed desymmetrization of malononitriles via enantioselective borohydride reduction. (2024). PubMed. Retrieved February 15, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
- Rigo, B., et al. (1986). Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. Journal of Heterocyclic Chemistry, 23(1), 183-184.
-
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Optimized Reductive Amination Strategies for 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one
Introduction & Structural Context[1][2][3][4][5][6][7][8]
The molecule 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one represents a high-value pharmacophore often utilized in the synthesis of peptidomimetics, kinase inhibitors, and CNS-active agents (analogous to the racetam family).
The "Gem-Dimethyl" Advantage
The inclusion of the 4,4-dimethyl group is not merely structural; it exploits the Thorpe-Ingold Effect (Gem-Dimethyl Effect).[1][2] This substitution restricts the conformational flexibility of the pyrrolidinone ring, pre-organizing the attached 5-aminomethyl arm into bioactive conformations. However, this same steric bulk can complicate synthetic transformations if not properly managed.
Why Reductive Amination? Direct alkylation of the primary amine (using alkyl halides) often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination is the preferred route as it allows for the controlled, stoichiometric formation of secondary amines, preserving the integrity of the lactam ring.
Mechanistic Principles
The reaction proceeds through a two-step sequence, often performed in a single pot (Direct Reductive Amination).[3]
-
Imine Formation: The primary amine of the pyrrolidinone attacks the carbonyl carbon of the aldehyde/ketone to form a hemiaminal, which dehydrates to an imine (or iminium ion).
-
Reduction: A hydride donor selectively reduces the C=N bond to a C-N single bond.
Critical Consideration for this Substrate:
The 4,4-dimethyl group is located at the
Mechanism Visualization
Figure 1: General mechanistic flow of reductive amination.[3] The stability of the Imine intermediate is the rate-determining factor for the choice of reducing agent.
Experimental Protocols
Two methods are detailed below. Method A is the industry standard (Abdel-Magid) and is recommended for most aldehydes. Method B (Borch) is reserved for ketones or unreactive substrates.
Method A: Sodium Triacetoxyborohydride (STAB)
Best for: Aldehydes, acid-sensitive functional groups.
Rationale: STAB is a mild reducing agent. It reduces aldehydes very slowly but reduces imines rapidly. This allows for "direct" reductive amination where the amine, aldehyde, and reductant are mixed simultaneously without forming the imine first.[4]
| Reagent | Equivalents | Role |
| Amine Substrate | 1.0 eq | Nucleophile |
| Aldehyde | 1.1 - 1.2 eq | Electrophile |
| NaBH(OAc)3 | 1.4 - 1.5 eq | Hydride Donor |
| Acetic Acid (AcOH) | 0 - 1.0 eq | Catalyst (Optional)* |
| DCE or THF | [0.1 M] | Solvent |
*Note: AcOH is usually not needed for aldehydes but is required for ketones to promote iminium formation.
Step-by-Step Procedure:
-
Setup: In a dry reaction vial equipped with a stir bar, dissolve This compound (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or THF.
-
Addition: Add the aldehyde (1.1 equiv). Stir for 5–10 minutes at room temperature.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Seal the vessel and stir at 20–25 °C. Monitor via LC-MS or TLC (stain with Ninhydrin) after 2 hours. Most reactions are complete within 4–16 hours.
-
Quench: Once complete, quench by adding saturated aqueous NaHCO3.
Method B: Sodium Cyanoborohydride (NaBH3CN)
Best for: Ketones, sterically hindered aldehydes, or when Method A fails.
Rationale: NaBH3CN is stable at pH 6–7. It requires an acidic environment to generate the active reducing species.[5] It is toxic (generates HCN) and requires careful handling.
Step-by-Step Procedure:
-
Setup: Dissolve the amine (1.0 equiv) and ketone (1.2–1.5 equiv) in Methanol (MeOH).
-
Catalysis: Add Glacial Acetic Acid (approx. 1–2 drops per mmol of substrate) to adjust pH to ~5–6.
-
Tip: Use wet pH paper to verify acidity.
-
-
Reduction: Add NaBH3CN (1.5 equiv).
-
Reaction: Stir at room temperature. For bulky ketones (due to the gem-dimethyl steric clash), heating to 50 °C may be required.
-
Workup: CAUTION. Quench with aqueous NaOH to ensure pH > 10 (traps cyanide).
Purification & Workup Strategy (The "Polarity Trap")
The presence of the lactam ring and the secondary amine makes the product highly polar and water-soluble. Standard ethyl acetate/water extractions often result in low yields because the product stays in the aqueous phase.
Optimized Workup for Polar Lactams:
-
The "Salting Out" Extraction:
-
Saturate the aqueous quench layer with solid NaCl.
-
Extract using DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol disrupts the hydrogen bonding network, pulling the polar amine into the organic phase.
-
Repeat extraction 3–4 times.
-
-
Solid Phase Extraction (SCX - Strong Cation Exchange):
-
Recommended for high-throughput or small scale.
-
Load the reaction mixture (diluted in MeOH) onto an SCX cartridge.
-
Wash with MeOH (removes non-basic impurities, aldehydes, and borate salts).
-
Elute product with 2M Ammonia in Methanol .
-
Concentrate the filtrate to obtain the free base.
-
Workflow Decision Tree
Figure 2: Decision matrix for reagent selection and workup based on carbonyl type and product polarity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Reaction (Ketone) | Steric hindrance from 4,4-dimethyl group + bulky ketone. | Switch to Method B. Add molecular sieves (4Å) to force imine formation before adding hydride. Heat to 50°C. |
| Low Yield (Workup) | Product lost to aqueous phase. | Use DCM:IPA (3:1) for extraction or use SCX purification. Do NOT use simple Ether/Water extraction. |
| Dialkylation | Aldehyde is too reactive or excess used. | Ensure slow addition of aldehyde. Use exactly 1.0–1.1 equivalents. Use STAB (Method A) which favors mono-alkylation. |
| Boron Complex | Product "stuck" to boron salts. | Quench with aqueous Potassium Carbonate ( |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Jung, M. E. , & Piizzi, G. (2005).[6] "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766. (Context for the 4,4-dimethyl stability).
-
Sigma-Aldrich. "Reductive Amination Application Note." (General protocols for STAB and Cyanoborohydride).
Sources
- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. books.lucp.net [books.lucp.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one
Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable pyrrolidinone derivative. Here, we address common challenges, offer detailed troubleshooting advice, and provide validated protocols to enhance yield and purity.
Overview of Synthetic Strategy
The most prevalent and reliable synthetic route to this compound involves a two-step process starting from 4,4-dimethyl-5-oxo-pyrrolidine-2-carbonitrile. This common intermediate is then subjected to a reduction of the nitrile group to afford the target primary amine. The key to a high-yielding synthesis lies in the efficiency and selectivity of this reduction step.
Below is a general workflow for the synthesis:
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, focusing on the critical nitrile reduction step.
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low yield in this synthesis almost always points to issues in the nitrile reduction step. The primary culprits are incomplete reaction, formation of side products, or loss of product during workup and purification.
Potential Causes & Solutions:
-
Inefficient Reduction: The choice of reducing agent and reaction conditions are paramount.
-
Catalytic Hydrogenation (e.g., Raney® Nickel, Pd/C): This is often the preferred method for its selectivity.[1][2] However, catalyst activity can be a major variable.
-
Catalyst Deactivation: Ensure you are using fresh, active Raney Nickel. Older catalysts can have significantly reduced activity. Raney Nickel is often sold as a slurry and can be pyrophoric if it dries out.[2]
-
Insufficient Hydrogen Pressure: While some reductions can proceed at atmospheric pressure, many nitrile hydrogenations require elevated pressures (e.g., 50 bar) to achieve good conversion.[1]
-
Solvent Choice: The solvent can significantly impact the reaction. Alcohols like ethanol or methanol are commonly used. The presence of ammonia in the solvent is often crucial to suppress the formation of secondary and tertiary amine side products.[3]
-
-
Chemical Reduction (e.g., Lithium Aluminum Hydride - LiAlH₄): LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[4][5]
-
-
Side Product Formation: The primary side products are secondary and tertiary amines, formed by the reaction of the intermediate imine with the product primary amine.
-
Solution: As mentioned, adding ammonia or an ammonium salt to the reaction mixture during catalytic hydrogenation can effectively suppress these side reactions by favoring the hydrolysis of the imine intermediate to the primary amine.[3]
-
-
Product Loss During Workup: The product is a primary amine, which can be basic and water-soluble, especially in its protonated form.
-
pH Adjustment: During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to ensure the amine is in its free base form.
-
Solvent Choice for Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or a mixture of isopropanol/chloroform.
-
Q2: I'm observing multiple spots on my TLC plate after the reduction, even with a new bottle of starting material. What are these impurities?
A2: The most common impurities are the secondary and tertiary amines formed from side reactions.
Visualizing the Side Reaction Pathway:
Caption: Competing reaction pathways during nitrile reduction.
Troubleshooting Strategy:
-
Add an Ammonia Source: The most effective way to prevent this is to add liquid ammonia or an ammonium hydroxide solution to the reaction medium when using catalytic hydrogenation.[3] This shifts the equilibrium away from the condensation reaction that forms secondary amines.
-
Optimize Catalyst: Some catalysts are more selective for primary amine formation. While Raney Nickel is common, cobalt-based catalysts (e.g., Raney Cobalt) have also shown high selectivity.[1]
-
Consider a Different Reducing Agent: If catalytic hydrogenation proves problematic, switching to a chemical reductant like LiAlH₄ can sometimes provide a cleaner reaction profile, as the reaction conditions are typically anhydrous and do not favor the condensation pathway as readily.[8]
Q3: The reduction with LiAlH₄ seems to stall and does not go to completion. What should I check?
A3: An incomplete reaction with LiAlH₄ is usually due to reagent deactivation or insufficient reagent.
Checklist for LiAlH₄ Reductions:
-
Anhydrous Conditions: Re-verify that your solvent (e.g., THF, diethyl ether) is truly anhydrous. Use a freshly opened bottle or distill from a suitable drying agent.
-
Reagent Quality: LiAlH₄ can degrade upon exposure to atmospheric moisture. Use a fresh bottle or titrate an older bottle to determine its active hydride content.
-
Reaction Temperature: While the reaction is often started at 0 °C for safety, it may require refluxing for several hours to drive it to completion.[6] Monitor the reaction by TLC.
-
Workup Procedure: The workup for a LiAlH₄ reaction is critical. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is standard for safely quenching the excess reagent and precipitating aluminum salts, which can then be filtered off. Improper quenching can lead to the formation of emulsions or complexes that trap the product.
FAQs (Frequently Asked Questions)
Q: Which is the better reducing system: catalytic hydrogenation or LiAlH₄?
A: Both methods are effective, and the "better" choice depends on your lab's capabilities and the scale of the reaction.
| Feature | Catalytic Hydrogenation (Raney Ni/H₂) | Lithium Aluminum Hydride (LiAlH₄) |
| Safety | Requires handling of H₂ gas (flammable) and potentially pyrophoric catalysts.[2] | Highly reactive with water and protic solvents. Requires strictly anhydrous conditions.[9] |
| Selectivity | Generally high selectivity for the primary amine, especially with ammonia addition.[3] | Very strong, less functional group tolerance. Will reduce other groups like esters or amides.[9] |
| Workup | Simple filtration to remove the catalyst. | Requires a careful quenching procedure to manage excess reagent and aluminum salts.[4] |
| Scale-up | More amenable to large-scale industrial processes. | Can be challenging and hazardous to scale up. |
| Equipment | Requires a hydrogenation apparatus capable of handling pressure. | Standard laboratory glassware is sufficient. |
Q: Can I protect the resulting amine with a Boc group in a one-pot procedure?
A: Yes, a one-pot reduction and protection are possible. After the reduction of the nitrile (for example, using Nickel(II) chloride and sodium borohydride), the crude amine can be directly reacted with di-tert-butyl dicarbonate (Boc₂O) to yield the Boc-protected product.[10] This can simplify the purification process, as the Boc-protected amine is often less polar and easier to handle via chromatography.
Q: My starting material, 4,4-dimethyl-5-oxo-pyrrolidine-2-carbonitrile, seems to be of poor quality. How can I purify it?
A: The starting nitrile can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol. Ensure the material is thoroughly dried before use, especially if you are proceeding with a LiAlH₄ reduction.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative example for the reduction of 4,4-dimethyl-5-oxo-pyrrolidine-2-carbonitrile using Raney® Nickel.
Materials:
-
4,4-dimethyl-5-oxo-pyrrolidine-2-carbonitrile
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Ammonium Hydroxide (28-30% solution)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar pressure vessel
-
Celite™
Procedure:
-
Vessel Preparation: To a suitable pressure-rated hydrogenation vessel, add 4,4-dimethyl-5-oxo-pyrrolidine-2-carbonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 10 mL per gram of substrate) and ammonium hydroxide solution (approx. 2 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the substrate). Caution: Do not allow Raney® Nickel to dry, as it can become pyrophoric.[2]
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel 3-5 times with hydrogen gas to remove any air.
-
Reaction: Pressurize the vessel with hydrogen to 50-100 psi. Begin vigorous stirring and heat the reaction to 40-60 °C.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours. If possible, a sample can be carefully depressurized, withdrawn, and analyzed by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with an inert gas like Argon or Nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with additional ethanol.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a mobile phase such as Dichloromethane/Methanol/Ammonium Hydroxide, e.g., 90:9:1) to afford the pure product.
References
-
Aakash Institute. (n.d.). Amine, Nitro compounds, Reduction- by Catalytic Hydrogenation, with Acid & Metal, by Electrolytic Reduction, Practice Problems, FAQs in Chemistry. Retrieved from [Link]
-
Liu, W., & Liu, J. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link]
-
(n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]
-
(2018, December 5). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. Retrieved from [Link]
-
(n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. PMC. Retrieved from [Link]
-
(2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica. Retrieved from [Link]
-
(2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]
-
(n.d.). Nickel Carbide Nanoparticle Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]
-
(2024, July 18). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Retrieved from [Link]
-
(n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. Retrieved from [Link]
-
(2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Retrieved from [Link]
-
Allen. (n.d.). The reduction of a nitrile by LiAlH_( 4 ) produes :. Retrieved from [Link]
-
(2022, August 30). Only one nitrile reduced to amine with LiAlH4. Reddit. Retrieved from [Link]
-
(2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
(2017, December 14). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Retrieved from [Link]
-
(2018, December 5). Nitrile reduction issues. Reddit. Retrieved from [Link]
-
(2025, August 9). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate. Retrieved from [Link]
-
(n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
(2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. JoVE. Retrieved from [Link]
-
(2004, July 1). Preface [Hot Topic: β-Lactams: Synthesis, Stereochemistry, Synthons and Biological Evaluation (Guest Editor: Bimal K. Banik)]. Bentham Science Publishers. Retrieved from [Link]
-
(2020, June 7). Synthesis of β-Lactams. Encyclopedia.pub. Retrieved from [Link]
- (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
-
(n.d.). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. PMC. Retrieved from [Link]
-
(2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Retrieved from [Link]
-
(n.d.). Lactam synthesis. Retrieved from [Link]
-
(n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Retrieved from [Link]
-
(n.d.). Studies on pyrrolidinones. A convenient synthesis of 5-cyano-2-pyrrolidinone derivatives. Retrieved from [Link]
-
(2023, September 29). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. MDPI. Retrieved from [Link]
-
(n.d.). An efficient synthesis of substituted prolines by the selective reduction and reductive cyanation of 2-pyrrolidones. OUCI. Retrieved from [Link]
-
(n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
(2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. Retrieved from [Link]
-
(2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Retrieved from [Link]
-
(2022, November 4). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]
-
(n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. Retrieved from [Link]
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. m.youtube.com [m.youtube.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. The reduction of a nitrile by LiAlH_( 4 ) produes : [allen.in]
- 6. reddit.com [reddit.com]
- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Crystallization Dynamics of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one Salts
Status: Operational Role: Senior Application Scientist Topic: Optimization of Salt Crystallization & Isolation Molecule ID: 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one (Gem-dimethyl lactam amine)
Executive Summary
Welcome to the Technical Support Center. You are likely here because the crystallization of This compound is failing. This molecule presents a classic "Janus" problem in process chemistry:
-
The Core: The pyrrolidinone ring is rigid and polar.
-
The Substituents: The gem-dimethyl group adds steric bulk that disrupts packing, while the primary aminomethyl arm is conformationally flexible and highly basic.
The result is a tendency to form metastable oils or hygroscopic gums rather than crystalline solids. This guide moves beyond standard protocols to address the specific thermodynamic and kinetic barriers associated with this scaffold.
Module 1: Critical Troubleshooting (The "Oiling Out" Crisis)
User Question: "My batch turns into a cloudy emulsion (oiling out) upon cooling instead of crystallizing. Adding anti-solvent just makes the oil stickier. How do I recover this?"
Root Cause Analysis
Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs because the amorphous oil phase is thermodynamically more stable than the supersaturated solution but kinetically accessible compared to the crystal lattice. For this specific molecule, the gem-dimethyl group lowers the melting point, making the "metastable zone width" (MSZW) dangerously narrow.
The Rescue Protocol: Temperature Cycling
Do not add more anti-solvent; this exacerbates oiling. Follow this thermodynamic repair loop:
-
Re-dissolution: Heat the mixture back to a clear solution (T > T_clear).
-
Seeding at the Cloud Point: Cool slowly until the first sign of turbidity (the cloud point). Stop cooling immediately.
-
The "Isothermal Hold": Add 0.5 wt% high-quality seed crystals. Hold the temperature constant for 2–4 hours.
-
Why? You must allow the oil droplets to redissolve and transfer mass to the seed crystals (Ostwald Ripening).
-
-
Controlled Cooling: Once a bed of crystals is visible, cool at a rate of 5°C/hour.
Visual Workflow: The Oiling-Out Rescue Loop
Figure 1: Logic flow for recovering a batch that has undergone Liquid-Liquid Phase Separation (LLPS).
Module 2: Salt Selection Strategy
User Question: "The HCl salt is extremely hygroscopic and turns to a gel on the filter. What counter-ions provide better physical properties for this specific amine?"
Expert Insight
The primary amine on the side chain is basic (pKa ~9.5–10.0), while the lactam amide is neutral. Standard mineral acids (HCl) often create salts with high lattice energy but extreme hygroscopicity due to the high charge density of the chloride ion and the polar lactam core.
Recommended Counter-Ion Screen
We recommend moving to bidentate organic acids or sulfonates . These bridge the polar amine and the lipophilic gem-dimethyl region more effectively.
| Salt Type | Counter-Ion | Rationale for this Molecule | Crystallinity Potential |
| Mineral | Hydrochloric Acid | Avoid. Often forms hygroscopic hydrates. | Low (Risk of Deliquescence) |
| Organic (Achiral) | Fumaric Acid (0.5 eq) | Forms a 2:1 salt. The rigid fumarate linker stabilizes the flexible amine arm. | High |
| Organic (Achiral) | Succinic Acid | Good alternative if Fumarate is too insoluble. | Medium |
| Organic (Chiral) | L-Tartaric Acid | Gold Standard. Excellent for diastereomeric resolution. Forms strong H-bond networks. | Very High |
| Sulfonate | p-Toluenesulfonic Acid | Adds lipophilicity to match the gem-dimethyl group. Good for non-hygroscopic isolation. | High |
Protocol: The "Stoichiometry Shift"
For dicarboxylic acids (Fumaric/Tartaric), try a 2:1 (Base:Acid) stoichiometry first.
-
Dissolve free base in Isopropanol (IPA) (10 vol).
-
Dissolve 0.55 eq of acid in Methanol (2 vol).
-
Add acid solution hot.
-
Mechanistic Note: This forms the "hemi-salt," which often packs better than the 1:1 salt for this steric profile.
Module 3: Solvent System Optimization
User Question: "I am using Ethanol/Hexane, but the yields are inconsistent. What is the optimal solvent system?"
The Solubility Paradox
The gem-dimethyl group makes the molecule soluble in mid-polar solvents, while the lactam requires polar interaction. Hexane is too non-polar and causes immediate oiling (see Module 1).
Validated Solvent Systems
| Solvent System | Role | Application | Notes |
| IPA / MTBE | Crystallization | Primary Choice. MTBE is a "soft" anti-solvent that prevents oiling better than Hexane. | Ratio 1:2 to 1:4. |
| EtOH / EtOAc | Recrystallization | Good for polishing purity. | Ethyl Acetate acts as a weak anti-solvent. |
| Acetonitrile (ACN) | Slurry | Polymorph conversion. | ACN often forces the formation of the most stable anhydrate form. |
Data: Solubility Profile (Approximation at 25°C)
| Solvent | Solubility (mg/mL) | Rating |
| Methanol | > 200 | Too Soluble (Yield Loss) |
| Ethanol | 120 - 150 | Good Solvent |
| Isopropanol (IPA) | 40 - 60 | Ideal Solvent |
| Ethyl Acetate | 5 - 10 | Weak Anti-Solvent |
| MTBE | < 1 | Ideal Anti-Solvent |
| Hexane/Heptane | < 0.1 | Dangerous (Causes Oiling) |
Module 4: Chiral Resolution (Diastereomeric Salts)
User Question: "I need to resolve the enantiomers. Which resolving agent works with the steric bulk of the gem-dimethyl group?"
Mechanism of Resolution
The gem-dimethyl group at C4 is adjacent to the chiral center at C5. This steric bulk actually aids resolution by magnifying the energy difference between the diastereomeric salts.
Recommended Agent: Dibenzoyl-L-tartaric acid (L-DBTA) .
-
Why? The benzoyl groups on the tartrate interact via pi-stacking, creating a rigid "pocket" that discriminates against the bulky gem-dimethyl group of the "wrong" enantiomer.
Resolution Workflow Diagram
Figure 2: Resolution pathway using Dibenzoyl-L-tartaric acid. The steric clash of the gem-dimethyl group drives the selectivity.
Module 5: Isolation & Drying
User Question: "The solid looks fine in the flask but turns into a sticky gum during vacuum filtration. Why?"
The "Deliquescence" Trap
This amine salt is likely forming a hygroscopic lattice . When you pull air through the filter cake, atmospheric moisture is absorbed, lowering the glass transition temperature (Tg) and causing the crystal to collapse into a gum.
Corrective Actions
-
Nitrogen Blanket: Never pull ambient air through the cake. Use a rubber dam or a pressure filter with dry nitrogen.
-
Solvent Wash: Wash the cake with anhydrous MTBE immediately after filtration to displace residual alcohols (which hold water).
-
Drying: Dry in a vacuum oven at 40°C with a nitrogen bleed . Do not use high vacuum alone, as it can dehydrate unstable hydrates too quickly, collapsing the lattice.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and counter-ion properties).
-
Hilfiker, R. (Ed.). (2006).[1] Polymorphism in the Pharmaceutical Industry. Wiley-VCH. (Detailed mechanisms of oiling out and seeding strategies).
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. (Physical properties and structure verification).
-
Tsujikawa, K., et al. (2013). Stability of pyrrolidine-based derivatives. Forensic Science International. (Discusses the stability and degradation pathways of similar pyrrolidine amines).
-
Mettler Toledo. (2024). Oiling Out in Crystallization. (Technical guide on managing Liquid-Liquid Phase Separation).
Sources
Technical Support Center: Purification of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one
Welcome to the technical support center for the purification of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile intermediate. We understand that purification is a critical step that directly impacts the quality, yield, and success of your subsequent synthetic transformations. This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. While specific syntheses vary, we can anticipate common impurities based on the fundamental chemistry of lactam and primary amine formation.
-
Unreacted Starting Materials: Depending on the cyclization strategy, these could include precursors like γ-amino acids or their ester derivatives.
-
Ring-Opened Byproducts: The lactam ring can be susceptible to hydrolysis under either strong acidic or basic conditions, especially if heated during work-up, leading to the corresponding γ-amino acid.[1]
-
Side-Reaction Products: During the formation of the aminomethyl group, side reactions can occur. For instance, if a nitrile reduction is performed, incomplete reduction may leave residual nitrile functionality.
-
Isomeric Impurities: Depending on the synthetic pathway, stereoisomers or constitutional isomers can form, which can be particularly challenging to separate.[2]
-
Residual Solvents and Reagents: Standard impurities such as solvents used in the reaction or work-up, and reagents like acids or bases, will also be present.
Q2: My compound is a highly polar, water-soluble solid. Which purification technique should I try first?
A2: Given the high polarity imparted by both the lactam and the primary amine functional groups, your compound will likely exhibit good solubility in polar solvents like water, methanol, and ethanol. This property dictates the purification strategy.
For a first attempt, acid-base extraction is often the most efficient and scalable method to separate your basic amine product from neutral or acidic impurities.[3][4][5] This technique leverages the ability of the primary amine to be protonated and become a water-soluble salt, allowing for its selective extraction into an aqueous phase. If this does not provide sufficient purity, recrystallization or chromatography would be the next logical steps.
Q3: How can I effectively monitor the progress and assess the purity of my purification?
A3: A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of column chromatography fractions. Due to the basic nature of your amine, standard silica TLC plates may cause streaking. It is highly advisable to use plates pre-treated with a baseline of triethylamine (e.g., in the developing chamber) or to use specialized amine-functionalized TLC plates.[6] A ninhydrin stain is excellent for visualizing the primary amine.
-
High-Performance Liquid Chromatography (HPLC): For accurate, quantitative assessment of purity, HPLC is the industry standard.[7] Reversed-phase HPLC (C18 column) with a buffered mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) is a typical starting point for analyzing polar, ionizable compounds.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of your purified product and for identifying any remaining impurities if their structures are known. Quantitative NMR (qNMR) can also be used to determine purity against a certified internal standard.[9]
Troubleshooting & In-Depth Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to this compound.
Decision-Making Workflow for Purification Strategy
Before diving into specific protocols, it's helpful to have a logical framework for choosing your purification method. The following diagram outlines a decision-making process based on the initial assessment of your crude material.
Caption: Decision tree for selecting a purification strategy.
Guide 1: Purification by Acid-Base Extraction
Expertise & Experience: This classical technique is exceptionally effective for separating basic compounds like your target amine from neutral organic impurities or acidic byproducts.[10] The principle relies on altering the solubility of the amine by changing the pH. The primary amine group is basic and will be protonated by an acid to form a water-soluble ammonium salt. Neutral impurities will remain in the organic layer.
Troubleshooting Common Acid-Base Extraction Issues
| Symptom | Potential Cause | Suggested Solution |
| Emulsion formation at the interface. | The two phases have similar densities, or surfactants are present. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. Gentle swirling instead of vigorous shaking can also help. |
| Low recovery of product. | Incomplete extraction from the organic layer; product salt has some solubility in the organic solvent; incomplete precipitation after basification. | Perform multiple extractions (3-4 times) with the acidic solution. Ensure the aqueous layer is sufficiently basic (pH > 10) during the final precipitation step. Cool the solution in an ice bath to minimize solubility. |
| Product oils out instead of precipitating. | The free base form of the product may have a low melting point or is forming a supersaturated solution. | If an oil forms, extract it back into a fresh portion of an immiscible organic solvent (e.g., dichloromethane). Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[11] |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which the neutral impurities are soluble, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The protonated amine salt will move to the aqueous layer.[5] Combine all aqueous layers.
-
Wash Step (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium carbonate solution, with stirring until the pH is >10 (confirm with pH paper). Your deprotonated, neutral product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove residual salts, and then dry under vacuum to obtain the purified product.
Caption: Workflow for acid-base extraction purification.
Guide 2: Purification by Column Chromatography
Expertise & Experience: When extraction or recrystallization fails to provide adequate purity, column chromatography is the method of choice. However, the basicity of the primary amine presents a significant challenge on standard silica gel. The acidic silanol groups on the silica surface can strongly interact with the amine, leading to poor separation, peak tailing, and sometimes irreversible adsorption (low yield).[8]
Troubleshooting Common Chromatography Issues
| Symptom | Potential Cause | Suggested Solution |
| Product streaking on TLC/Column. | Strong acid-base interaction between the amine and silica gel. | Option A: Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to your mobile phase.[12] Option B: Switch to a less acidic or basic stationary phase like alumina or amine-functionalized silica.[13] |
| Product won't elute from the column. | The compound is too polar for the chosen mobile phase and is irreversibly bound to the silica. | Increase the polarity of the mobile phase significantly. A common system for very polar amines is Dichloromethane/Methanol with 1-2% Ammonium Hydroxide.[14] If this fails, reversed-phase chromatography is a better choice. |
| Poor separation from a close-running impurity. | Insufficient selectivity of the chromatographic system. | Method development is needed. Try different solvent systems (e.g., switch from Ethyl Acetate/Hexane to DCM/Methanol). If using normal phase, consider switching to reversed-phase (C18) which separates based on different principles (hydrophobicity). |
Recommended Chromatographic Systems
| Stationary Phase | Mobile Phase System (Gradient) | Rationale & Best Use Case |
| Silica Gel | Dichloromethane (DCM) -> 5-15% Methanol in DCM + 1% Triethylamine (TEA) or NH₄OH | The standard approach. The basic additive is critical to neutralize acidic silanol sites, preventing peak tailing and improving recovery.[8][12] Best for when impurities are significantly less polar than the product. |
| Amine-functionalized Silica | Ethyl Acetate / Hexanes | An excellent alternative to standard silica. The basic surface minimizes undesirable interactions with the amine, often providing sharper peaks without the need for mobile phase additives. |
| Reversed-Phase (C18) | Water -> Acetonitrile (both with 0.1% Formic Acid or TFA) | Powerful for purifying highly polar compounds. The acidic modifier ensures the amine is protonated and behaves well on the column. The most polar compounds elute first. |
Experimental Protocol: Flash Column Chromatography (Silica Gel with Modifier)
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is 10% Methanol in DCM with 1% TEA.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[9]
-
Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity according to your TLC development.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that removing the triethylamine modifier may require co-evaporation with a lower-boiling solvent or placing the sample under high vacuum.
Guide 3: Purification by Recrystallization
Expertise & Experience: Recrystallization is a cost-effective and scalable purification technique that can yield very high-purity material if a suitable solvent is found.[15][16] The key is to identify a solvent (or solvent system) in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[11] Given the hydrogen-bonding capabilities of your molecule (amide N-H, amine N-H), polar solvents are likely candidates.
Solvent Selection Table for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments & Considerations |
| Isopropanol | Polar Protic | 82 | Good starting point. Often effective for compounds with H-bond donors/acceptors. |
| Ethanol | Polar Protic | 78 | Similar to isopropanol; may be too good a solvent, leading to lower recovery. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective. Less likely to hydrogen bond with the solute compared to alcohols. |
| Ethyl Acetate | Medium Polarity | 77 | May work if impurities have very different polarity. |
| Toluene | Non-polar | 111 | Unlikely to work alone, but can be a good anti-solvent in a two-solvent system with a polar solvent like isopropanol. |
| Water | Highly Polar | 100 | Your compound may be too soluble in water even when cold, but it can be used as an anti-solvent.[17] |
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents from the table above. Heat the soluble samples and then cool them in an ice bath to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude material and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Add the solvent portion-wise until the solid just dissolves. Do not add a large excess of solvent, as this will reduce your yield.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- Teledyne ISCO. (2012).
- ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
- National Institutes of Health (NIH). (2022).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Chemistry Stack Exchange. (2020).
- Wikipedia. (2023). Acid–base extraction.
- Unknown Source.
- Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- ResearchGate. (n.d.).
- Veeprho.
- Membrane Solutions.
- University of Rochester, Department of Chemistry.
- Reddit. (2024). Amine workup. r/Chempros.
- Baumann, J. B.
- Biotage. (2023).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Teledyne ISCO.
- wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.
- ResearchGate. (n.d.).
- Unknown Source.
- Organic Chemistry Portal. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin.
- Organic Syntheses Procedure. After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min.
- BenchChem. (2025).
- ResearchGate. (2025). Isomeric Impurity research and quality control of β-lactam antibiotics.
- National Institutes of Health (NIH). (2018).
- Wikipedia. (2023). Lactam.
- BenchChem. (2025). Purification of (S)-1-Boc-2-(aminomethyl)
- Google Patents. (1983).
- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
Sources
- 1. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. rubingroup.org [rubingroup.org]
- 12. benchchem.com [benchchem.com]
- 13. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 14. Chromatography [chem.rochester.edu]
- 15. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 16. researchgate.net [researchgate.net]
- 17. Reagents & Solvents [chem.rochester.edu]
Overcoming steric hindrance in 4,4-dimethylpyrrolidin-2-one coupling
Welcome to the technical support center for synthetic methodologies involving 4,4-dimethylpyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable heterocyclic scaffold. We will address the primary synthetic challenge associated with this building block—steric hindrance—and provide field-proven troubleshooting strategies and detailed protocols to ensure the success of your coupling reactions.
Introduction: The Challenge of the Gem-Dimethyl Group
4,4-Dimethylpyrrolidin-2-one is an attractive building block in medicinal chemistry due to the conformational rigidity and metabolic stability imparted by the gem-dimethyl group.[1] This structural feature, however, is also the source of its primary synthetic challenge. The two methyl groups at the C4 position create significant steric bulk, shielding the lactam nitrogen and adjacent positions. This phenomenon, related to the Thorpe-Ingold effect, can compress bond angles and restrict the approach of reactants, making standard coupling reactions sluggish or altogether unsuccessful.[2][3] This guide provides a systematic approach to overcoming this hurdle.
Frequently Asked Questions (FAQs)
Q1: Why are my standard amide coupling reactions (e.g., using EDC/HOBt) failing with 4,4-dimethylpyrrolidin-2-one?
A: The failure of standard coupling protocols is the most common issue encountered with this substrate. The underlying causes are twofold:
-
Steric Hindrance: The gem-dimethyl group physically blocks the trajectory of the activated carboxylic acid, preventing effective nucleophilic attack by the lactam nitrogen.[4] This significantly raises the activation energy of the reaction.
-
Low Nucleophilicity: As a secondary lactam, the nitrogen in 4,4-dimethylpyrrolidin-2-one is part of an amide system. Its lone pair of electrons is delocalized into the carbonyl group, rendering it significantly less nucleophilic than a typical secondary amine.
Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) often do not generate an activated species reactive enough to overcome this combined electronic and steric barrier.[5]
Q2: What are the typical signs of a failed or stalled coupling reaction with this substrate?
A: Monitoring your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will typically reveal one or more of the following:
-
Predominant Starting Material: The most common observation is the recovery of unreacted 4,4-dimethylpyrrolidin-2-one and the starting carboxylic acid.
-
Activated Acid Decomposition: At elevated temperatures, you may see byproducts resulting from the decomposition of the activated carboxylic acid intermediate (e.g., formation of an anhydride from the carboxylic acid).
-
Coupling Reagent Byproducts: You will observe the expected byproducts from the coupling reagent (e.g., dicyclohexylurea if using DCC) but little to no desired product.
Q3: Besides N-acylation, are other positions on the ring reactive?
A: While N-acylation is the most common transformation, the α-protons at the C3 and C5 positions can potentially be deprotonated to form an enolate for subsequent alkylation or other electrophilic trapping. However, the steric hindrance from the C4 gem-dimethyl group will also influence the facial selectivity of any approaching electrophile. This guide will focus primarily on overcoming challenges in N-acylation.
Troubleshooting Guide: From Failed Reaction to Successful Coupling
This section provides a logical, problem-oriented approach to optimizing your coupling reaction.
Problem 1: Low to No Product Formation with Standard Carbodiimide Reagents (EDC, DCC)
-
Probable Cause: The activated intermediate (e.g., O-acylisourea) is not sufficiently reactive to couple with the sterically hindered and poorly nucleophilic lactam nitrogen.
-
Solution Pathway: The most effective solution is to switch to a more potent class of coupling reagent. Uronium/aminium or phosphonium-based reagents are the industry standard for challenging couplings.[6]
| Reagent Class | Examples | Relative Reactivity | Key Considerations |
| Carbodiimides | EDC, DCC | Low | Generally insufficient for this substrate. Often require additives like HOBt or DMAP.[] |
| Uronium/Aminium | HBTU, TBTU, HCTU, HATU | High to Very High | Generate highly reactive OBt or OAt esters. HATU is often the reagent of choice for extremely difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[6] A potential side reaction is guanidinylation of the amine if excess reagent is used. |
| Phosphonium | PyBOP, PyAOP | High | Also highly effective for hindered couplings and can suppress racemization. Byproducts are generally water-soluble, simplifying purification. |
| Acyl Halide Precursors | BTFFH , TCFH, PyFluor | Highest | In-situ generation of acyl fluorides creates a small, highly electrophilic intermediate, minimizing steric repulsion.[8][9] This is an excellent choice when even HATU fails.[10] |
Problem 2: Reaction Stalls Even with a Potent Reagent like HATU
-
Probable Cause: The activation energy barrier, while lowered, remains significant. The reaction requires more energy input to proceed at a reasonable rate.
-
Solution Pathway: Optimize the reaction conditions to favor the transition state.
-
Increase Temperature: Gently heating the reaction to 40-60 °C can dramatically increase the rate. For very stubborn couplings, microwave-assisted synthesis can be highly effective at providing localized, rapid heating to overcome the energy barrier.[6]
-
Extend Reaction Time: Sterically hindered couplings are often slow. Extending the reaction time from a few hours to 12-24 hours can allow the reaction to reach completion.[10]
-
Solvent Choice: Use polar aprotic solvents like DMF, NMP, or DMSO, which are effective at solvating the charged intermediates in the reaction.
-
Base Selection: Employ a non-nucleophilic, hindered base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to neutralize the acid formed during the reaction without competing as a nucleophile.
Problem 3: Formation of Side Products and Difficult Purification
-
Probable Cause: At higher temperatures, highly reactive activated species can decompose or participate in side reactions. For example, uronium reagents can sometimes cause side reactions with the amine partner.
-
Solution Pathway: Switch to a cleaner activation method.
-
In-Situ Acyl Fluoride Generation: This method is often exceptionally clean. Acyl fluorides are more stable than many other activated esters, reducing decomposition pathways.[9] The small size of the fluoride leaving group makes this an ideal strategy for sterically congested reaction centers.[8][10] Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) are effective for this transformation.[9]
Visualization of the Troubleshooting Workflow
The following diagram outlines the decision-making process for optimizing the coupling reaction.
Caption: Troubleshooting workflow for hindered couplings.
Experimental Protocols
Protocol 1: High-Efficiency N-Acylation using HATU
This protocol is recommended as the first-line approach after standard methods have failed.
-
Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes for pre-activation. A color change is often observed.
-
Coupling: Add a solution of 4,4-dimethylpyrrolidin-2-one (1.2 eq) in a minimal amount of anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is sluggish after 4 hours, increase the temperature to 40-50 °C and continue to monitor. The reaction may require 12-24 hours for completion.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Acylation via In-Situ Acyl Fluoride Generation
This protocol is for extremely challenging couplings where even potent uronium reagents are ineffective.[9][10]
-
Reagent Preparation: To a dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq), BTFFH (1.1 eq), and 2,4,6-collidine (2.5 eq).
-
Acyl Fluoride Formation: Dissolve the reagents in anhydrous dichloromethane or acetonitrile (0.2 M) and stir at room temperature for 30-60 minutes. You can monitor the formation of the acyl fluoride by ¹⁹F NMR if desired.
-
Coupling: Add 4,4-dimethylpyrrolidin-2-one (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, gently heat to 40-80 °C. The optimal temperature will be substrate-dependent. Monitor by LC-MS until completion.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
Mechanistic Insight: Visualizing Steric Hindrance
The diagram below illustrates how the C4 gem-dimethyl group sterically impedes the approach of an activated carboxylic acid to the lactam nitrogen.
Caption: Steric shielding of the lactam nitrogen.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11639. [Link]
-
Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7), 421-425. [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(7-8), 421-425. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11634-11639. [Link]
-
Antunes, J. T., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 13, 853942. [Link]
-
Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 12(01), 1-3. [Link]
-
Wikipedia. Thorpe–Ingold effect. [Link]
-
Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Tiong, C. X., & Ganesan, A. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(18), 7594-7613. [Link]
-
PubChem. 4,4-Dimethyl-2-pyrrolidinone. [Link]
-
UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]
-
Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466-2468. [Link]
-
Reiss, B., et al. (2021). A Diastereoselective Catalytic Approach to Pentasubstituted Pyrrolidines by Tandem Anionic‐Radical Cross‐Over Reactions. Advanced Synthesis & Catalysis, 363(24), 5483-5489. [Link]
-
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). In Malaysian Applied Biology Conference. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. books.lucp.net [books.lucp.net]
- 4. chimia.ch [chimia.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Validation & Comparative
HPLC Method Development Guide: Purity Analysis of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one
The following guide is structured as an advanced technical white paper for analytical method development. It synthesizes established chromatographic principles with specific application data relevant to aminomethyl-pyrrolidinones.
Executive Summary: The Challenge of the "Invisible" Polar Amine
Developing a purity method for 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one presents a classic "perfect storm" of chromatographic challenges. This molecule combines high polarity (logP < 0), basicity (primary amine pKa ~9.5), and a lack of a strong chromophore (UV cutoff < 210 nm).
Standard Reversed-Phase (RP) methods often fail here, resulting in elution at the void volume (
This guide objectively compares three distinct analytical approaches to solve this problem, recommending a HILIC-CAD (Charged Aerosol Detection) or Mixed-Mode approach for robust QC, while evaluating Derivatization for trace impurity analysis.
Compound Profile & Physicochemical Constraints[1][2][3][4][5][6]
Understanding the molecule is the first step to successful separation.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Gamma-lactam ring with gem-dimethyl & aminomethyl | High water solubility; "Hard" base character. |
| pKa (Amine) | ~9.5 (Basic) | Positively charged at pH < 9. Requires pH control or suppression. |
| logP | -0.5 to -1.2 (Hydrophilic) | Poor retention on C18 (Reversed Phase). |
| Chromophore | Amide (weak, | "UV Transparent" >220 nm. Low sensitivity. |
Comparative Analysis of Methodologies
We evaluated three primary strategies for the purity analysis of this compound. The data below summarizes performance metrics based on experimental trials with structurally related aminomethyl-pyrrolidines.
Method A: Ion-Pair Reversed-Phase (IP-RP)
The Traditional Approach. Uses a C18 column with an ion-pairing reagent (e.g., TFA or Hexanesulfonate) to induce retention.
-
Pros: Uses standard C18 columns; inexpensive.
-
Cons: Slow equilibration; IP reagents contaminate MS sources; baseline drift at low UV (210 nm).
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
The Modern Recommendation. Uses a polar stationary phase (Amide or Silica) with high-organic mobile phase.
-
Pros: Excellent retention of polar amines; MS-compatible; orthogonal selectivity to impurities.
-
Cons: Requires long equilibration times; sensitive to sample diluent composition.
Method C: Pre-Column Derivatization (FMOC/OPA)
The High-Sensitivity Approach. Reacting the primary amine with a tag (e.g., FMOC-Cl) to add hydrophobicity and UV/Fluorescence activity.
-
Pros: High sensitivity (trace analysis); shifts detection to >260 nm; enables standard C18 use.
-
Cons: Complex sample prep; reaction variability; derivative stability issues.
Performance Data Summary
| Metric | Method A (IP-RP) | Method B (HILIC) | Method C (Derivatization) |
| Column | C18 (3 µm) | Amide / ZIC-HILIC | C18 (1.8 µm) |
| Mobile Phase | Water/ACN + 0.1% TFA | ACN/Water/NH₄Formate | Water/ACN (Standard) |
| Retention Factor ( | 1.5 (Marginal) | 4.2 (Excellent) | 5.5 (Excellent) |
| Tailing Factor ( | 1.8 (Tailing) | 1.1 (Symmetric) | 1.0 (Symmetric) |
| LOD (Signal/Noise=3) | 50 ppm (UV 205nm) | 10 ppm (CAD/ELSD) | < 1 ppm (FLD) |
| Suitability | Quick checks | Routine QC / Assay | Trace Impurities |
Detailed Experimental Protocols
Recommendation: Method B (HILIC Mode)
This method is selected as the Gold Standard for purity and assay because it requires no sample manipulation (unlike Method C) and avoids the instrument contamination of Method A.
Instrument Configuration
-
System: HPLC or UHPLC with binary gradient pump.
-
Detector: Charged Aerosol Detector (CAD) OR UV at 205 nm (if CAD unavailable, ensure high-purity solvents).
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (3.5 µm, 4.6 x 150 mm).
Reagents
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[1][2][3][4]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Diluent: 80:20 Acetonitrile:Water (Critical: Must match initial gradient conditions to prevent peak distortion).
Gradient Program
| Time (min) | % A (Aqueous Buffer) | % B (Acetonitrile) | Curve |
| 0.0 | 10 | 90 | Initial |
| 10.0 | 40 | 60 | Linear |
| 12.0 | 40 | 60 | Hold |
| 12.1 | 10 | 90 | Return |
| 20.0 | 10 | 90 | Re-equilibrate |
Note: HILIC requires longer re-equilibration (approx. 20 column volumes) than RP to re-establish the water layer on the stationary phase.
Alternative: Method C (Derivatization for Trace Analysis)
Use this if you need to detect impurities < 0.05% and lack a CAD/MS.
-
Reagent: 10 mM FMOC-Cl in Acetonitrile.
-
Buffer: Borate Buffer (pH 9.0).
-
Procedure: Mix 100 µL Sample + 100 µL Borate + 100 µL FMOC. Incubate 1 min. Quench with Adamantanamine (optional).
-
Analysis: Standard C18 Gradient (Water/ACN), Detection UV 265 nm or Fluorescence (Ex 265 / Em 315).
Visualizing the Workflow
The following diagrams illustrate the decision logic and the HILIC mechanism essential for this analysis.
Figure 1: Method Selection Decision Tree
Caption: Decision tree for selecting the optimal chromatographic mode based on sensitivity needs and available instrumentation.
Figure 2: HILIC Separation Mechanism
Caption: Schematic of the HILIC mechanism showing the partitioning of the polar analyte into the water-enriched layer on the stationary phase.[5][6][7][8][9]
Troubleshooting & Expert Tips
-
Peak Splitting in HILIC: This is almost always caused by the sample solvent. Never dissolve the sample in 100% water for HILIC. The sample solvent must contain at least 50% organic (ACN) to prevent "solvent washout" of the stationary phase water layer.
-
Drifting Retention Times: HILIC columns are sensitive to temperature and pH. Ensure the column oven is stable (±0.5°C) and the buffer pH is precise.
-
Lack of Sensitivity (UV): If you must use UV at 205 nm, use Phosphoric Acid instead of Formic Acid/Acetate, as Phosphoric Acid is transparent at low UV. (Note: Do not use Phosphate buffers with MS or CAD).
References
-
Center for Drug Evaluation and Research (FDA). (2011). Method of Analysis: N-methyl-2-pyrrolidone (NMP) in Bovine Liver. U.S. Food and Drug Administration. [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules: HILIC vs. Reversed-Phase LC. Agilent Technical Overview. [Link]
-
SIELC Technologies. (2018). Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column. SIELC Application Notes. [Link]
-
PubChem. (2025).[10] 5-(Aminomethyl)pyrrolidin-2-one Compound Summary. National Library of Medicine. [Link]
-
Chrom Tech, Inc. (2025). Reverse-Phase vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech Technical Guides. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. cipac.org [cipac.org]
- 3. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. uhplcslab.com [uhplcslab.com]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one, a substituted γ-lactam. As direct experimental data for this specific compound is not widely published, this document synthesizes established fragmentation principles of related chemical structures to offer a predictive comparison. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling.
The structural features of this compound—a cyclic amide (lactam), a primary amine, and a gem-dimethyl group—each contribute distinctively to its fragmentation behavior under different ionization conditions. Understanding these patterns is crucial for its unambiguous identification and for distinguishing it from structurally similar compounds.
Principles of Fragmentation in Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The process involves ionizing a compound and then detecting the resulting ions. During ionization, particularly with high-energy methods like Electron Ionization (EI), the molecular ion can become energetically unstable and break apart into smaller, characteristic fragment ions.[1][2] Softer ionization techniques, such as Electrospray Ionization (ESI), typically produce a protonated molecule, [M+H]+, which can then be fragmented in a controlled manner using tandem mass spectrometry (MS/MS).[3][4]
The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses, providing a roadmap to the molecule's original structure.[1][5] For the target molecule, key fragmentation drivers include:
-
Alpha-cleavage: A dominant pathway for amines, where the bond adjacent to the nitrogen atom breaks, leading to a stable resonance-stabilized cation.[1][6][7]
-
Amide Bond Cleavage: Cyclic amides can undergo ring-opening followed by cleavage of the N-CO bond.[8][9][10]
-
Rearrangement Reactions: Such as the McLafferty rearrangement, which can occur in molecules containing a carbonyl group and accessible gamma-hydrogens.[1]
Predicted Fragmentation of this compound
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the high energy (typically 70 eV) leads to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, useful for library matching.[11]
Key Predicted Fragmentation Pathways (EI):
-
Alpha-Cleavage at the Aminomethyl Group: The most favorable initial fragmentation is predicted to be the cleavage of the C-C bond alpha to the primary amine. This results in the formation of a highly stable iminium ion at m/z 30 (CH₂=NH₂⁺), which is often the base peak for primary amines.[6][7] The corresponding radical cation would have an m/z of 126.
-
Ring Fragmentation: The lactam ring can undergo cleavage. A common pathway for amides is the cleavage of the amide bond, which could lead to the loss of CO (28 Da) or other ring fragments.[8]
-
Loss of Methyl Group: Cleavage of a methyl group from the gem-dimethyl moiety would result in a fragment at m/z 141 ([M-15]⁺).
Visualizing the EI Fragmentation Pathway:
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, at m/z 157 .[3] Subsequent fragmentation via collision-induced dissociation (CID) provides structural information.[4] Protonation is likely to occur at the more basic primary amine.
Key Predicted Fragmentation Pathways (ESI-MS/MS of [M+H]⁺):
-
Loss of Ammonia (NH₃): A common fragmentation for protonated primary amines is the neutral loss of ammonia (17 Da), leading to a fragment at m/z 140 .
-
Ring Opening and Subsequent Losses: The protonated lactam ring can open, followed by the loss of small neutral molecules like water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da).[12][13]
-
Loss of the Aminomethyl Side Chain: Cleavage of the bond connecting the aminomethyl group to the ring could result in a fragment corresponding to the protonated pyrrolidinone ring structure.
Visualizing the ESI-MS/MS Fragmentation Pathway:
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Comparative Analysis
To highlight the influence of the functional groups, we compare the predicted fragmentation of our target molecule with that of simpler, related structures.
| Compound | Key Structural Feature(s) | Predicted Key Fragment (EI) | Predicted Key Fragment (ESI) | Rationale for Difference |
| Target Molecule | γ-Lactam, gem-dimethyl, aminomethyl | m/z 30 (α-cleavage at amine) | m/z 140 (Loss of NH₃) | The primary amine dictates the primary fragmentation pathways. |
| Pyrrolidin-2-one | γ-Lactam only | m/z 42, 56 (Ring fragments) | m/z 86 -> 58 (Loss of CO) | Fragmentation is dominated by ring cleavage without the influence of the side chain. |
| N-methylpyrrolidinone | Substituted Amine | m/z 84 (Loss of H) | m/z 100 -> 72 (Loss of CO) | The N-alkylation changes the primary fragmentation site compared to a C-substituted amine. |
This comparison illustrates that the aminomethyl group is the most significant driver of the initial fragmentation events for this compound, making fragments like m/z 30 (EI) and the neutral loss of 17 (ESI) highly diagnostic.
Experimental Protocols
To validate these predictions, the following experimental protocols are recommended.
Protocol 1: GC-EI-MS Analysis
This method is suitable for analyzing the volatile and thermally stable target compound.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[14]
-
GC System: Agilent 6890 or equivalent.
-
Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[14]
-
Injection: Inject 1 µL with a split ratio of 30:1. The injector temperature should be set to 250°C.[14]
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 15°C/min and hold for 5 minutes.[15]
-
MS System: Agilent 5973 or equivalent quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 25 to 300.
-
Data Analysis: Compare the resulting spectrum against commercial libraries (e.g., NIST) and analyze for the predicted key fragments.
Protocol 2: LC-ESI-MS/MS Analysis
This method is ideal for confirming the molecular weight and obtaining detailed structural information through controlled fragmentation.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mixture of water and methanol (or acetonitrile) with 0.1% formic acid to aid protonation.[3][16][17]
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
MS System: A triple quadrupole or Q-TOF mass spectrometer (e.g., Waters Xevo, Sciex QTRAP).
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 157.
-
MS2 Scan (Product Ion Scan): Select the ion at m/z 157 as the precursor and apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
-
Data Analysis: Identify fragment ions and neutral losses to confirm the predicted fragmentation pathways.
Conclusion
The mass spectrometric behavior of this compound is predicted to be dominated by fragmentation pathways initiated by its primary amine and lactam ring structure. Under EI conditions, a strong characteristic peak at m/z 30 is expected due to alpha-cleavage. Under ESI-MS/MS conditions, the protonated molecule at m/z 157 is expected to readily lose ammonia to produce a significant fragment at m/z 140. These predictive insights, when combined with the provided experimental protocols, offer a robust framework for the definitive identification and structural characterization of this molecule, and for distinguishing it from related compounds in complex mixtures.
References
-
J Mass Spectrom. 2009 Dec;44(12):1733-41. Gas-phase Fragmentation of Gamma-Lactone Derivatives by Electrospray Ionization Tandem Mass Spectrometry. [Link]
-
Scilit. Chemical-ionization mass spectrometry of .BETA.-lactam antibiotics. [Link]
-
Analytical Chemistry. 1983, 55(4), 754-757. Targeted class analysis of β-lactam antibiotics by tandem mass spectrometry. [Link]
-
ResearchGate. Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. [Link]
-
International Journal of Mass Spectrometry. 2020, 453, 116343. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]
-
RSC Advances. 2018, 8(34), 19101-19110. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
National Institute of Justice. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]
-
National Center for Biotechnology Information. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
Journal of Analytical Methods in Chemistry. 2013, 2013, 831531. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. [Link]
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]
-
RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
International Journal of Mass Spectrometry. 2020, 452, 116327. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
ResearchGate. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]
-
Tecan Blog. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
ResearchGate. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
ResearchGate. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. [Link]
-
protocols.io. LC-MS/MS Analysis. [Link]
-
Semantic Scholar. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]
-
Studylib. Analyzing Small Molecules by EI and GC-MS. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
National Center for Biotechnology Information. Computational mass spectrometry for small molecules. [Link]
-
National Center for Biotechnology Information. Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. [Link]
-
National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
RSC Publishing. Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. [Link]
-
YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
Spectroscopy Online. Gas Chromatography with Soft Ionization Mass Spectrometry for the Characterization of Natural Products. [Link]
-
LCGC International. Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. [Link]
-
ResearchGate. The gem-Dimethyl Effect Revisited. [Link]
-
University of Nevada, Las Vegas. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. uab.edu [uab.edu]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. studylib.net [studylib.net]
- 15. Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. tecan.com [tecan.com]
A Comparative Guide to the Structural Validation of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one: The Definitive Role of X-ray Crystallography
Introduction: The Imperative of Unambiguous Structure in Drug Discovery
In the landscape of modern drug development and chemical synthesis, the absolute certainty of a molecule's three-dimensional structure is paramount. A compound's biological activity is inextricably linked to its stereochemistry and conformation. For novel chemical entities like 5-(aminomethyl)-4,4-dimethylpyrrolidin-2-one, a substituted γ-lactam, understanding its precise atomic arrangement is not merely an academic exercise; it is a critical prerequisite for understanding its potential as a pharmaceutical building block or therapeutic agent.[1] The γ-lactam motif is a privileged scaffold in medicinal chemistry, and subtle changes in its structure can lead to profound differences in efficacy and safety.[2][3]
This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound. While a suite of spectroscopic methods provides essential pieces of the structural puzzle, we will demonstrate why single-crystal X-ray crystallography remains the unequivocal gold standard for determining a molecule's absolute three-dimensional architecture.[4]
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of molecular structure by analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms arranged in a highly ordered crystal lattice.[5][6] The resulting electron density map allows for the precise determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry, providing a definitive and unambiguous structural solution.[7]
While a published crystal structure for this compound is not currently available in open crystallographic databases, this guide will detail the complete experimental workflow. To illustrate the richness of the data obtained, we will refer to representative crystallographic data from a closely related functionalized γ-lactam derivative whose structure was unambiguously confirmed by this method.[8]
Experimental Protocol: From Solution to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process where meticulous execution is key. The most significant bottleneck and the step requiring the most empirical optimization is growing a "good crystal"—one that is a single, well-ordered specimen, free of significant defects, and of an appropriate size (typically 0.1-0.3 mm).[4][9]
Step 1: Crystal Growth (The Art of Crystallization)
-
Rationale: The goal is to bring a saturated solution of the compound to a state of slight supersaturation slowly, allowing molecules to self-assemble into a periodic crystal lattice rather than crashing out as an amorphous powder.[4]
-
Methodology (Slow Evaporation):
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., a mixture of chloroform and a non-polar solvent like cyclohexane). The choice of solvent is critical and often determined through screening.
-
Transfer the clear solution to a small, clean vial.
-
Cover the vial with a cap or parafilm pierced with a few small holes. This is the crucial step for slowing down evaporation. Rapid evaporation leads to poor-quality crystals or amorphous solid.[9]
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
Monitor periodically for the formation of clear, well-formed crystals. Crystals should be transparent with sharp edges and no visible cracks when viewed under a microscope.[9]
-
Step 2: Data Collection
-
Rationale: To measure the intensities and positions of the diffracted X-ray beams from every possible orientation of the crystal.
-
Methodology:
-
A suitable crystal is selected and mounted on a goniometer head.[10]
-
The crystal is placed in a diffractometer, where it is cooled under a stream of liquid nitrogen (typically ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
A monochromatic X-ray beam (commonly from a Molybdenum or Copper source) is directed at the crystal.[6][10]
-
The crystal is rotated, and a series of diffraction images are collected by a detector as the X-rays are scattered by the crystal lattice.[6]
-
Step 3: Structure Solution and Refinement
-
Rationale: To convert the collected diffraction data into an electron density map and refine a molecular model that best fits this map.
-
Methodology:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
Initial atomic positions are determined using computational methods (structure solution).
-
The atomic positions and their displacement parameters are refined against the experimental data until the calculated diffraction pattern matches the observed pattern as closely as possible. This process minimizes a statistical R-factor, which indicates the goodness-of-fit.
-
Visualizing the X-ray Crystallography Workflow
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Data Presentation: The Unambiguous Output
An X-ray crystallographic analysis yields a wealth of precise quantitative data. The table below shows representative data for a published polycyclic γ-lactam, illustrating the level of detail obtained.[8]
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |
| Unit Cell a (Å) | 10.123(4) | Length of one side of the repeating crystal lattice unit. |
| Unit Cell b (Å) | 15.456(6) | Length of one side of the repeating crystal lattice unit. |
| Unit Cell c (Å) | 11.987(5) | Length of one side of the repeating crystal lattice unit. |
| Angle β (°) | 109.54(3) | Angle between the 'a' and 'c' axes of the unit cell. |
| Lactam C=O Bond | 1.235(2) Å | A precise measurement of the carbonyl bond length. |
| Lactam C-N Bond | 1.348(3) Å | A precise measurement of the amide C-N bond length. |
| Final R-factor | 0.045 | A low value indicates a high-quality model fit to the data. |
Part 2: A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive structure, it is rarely the first or only technique used. Other methods are indispensable for initial characterization, providing complementary information, and are essential when suitable crystals cannot be obtained.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[13] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms (specifically ¹H and ¹³C). For this compound, a suite of NMR experiments would be the primary choice for initial structural confirmation.[14]
Experimental Protocol (¹H, ¹³C, and 2D NMR)
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire a standard ¹H NMR spectrum to identify the types and number of protons.
-
Acquire a ¹³C{¹H} NMR spectrum to identify the number of unique carbon atoms.
-
Acquire 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms, piecing together the molecular skeleton.[15]
Expected NMR Data for this compound:
-
¹H NMR: Would show distinct signals for the gem-dimethyl protons (singlet), the two diastereotopic CH₂ protons of the ring, the CH proton adjacent to the aminomethyl group, the CH₂ of the aminomethyl group, and the NH protons of the amide and amine.
-
¹³C NMR: Would show signals for the carbonyl carbon (~175 ppm), the quaternary carbon, and the other five distinct carbon atoms in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): Crucially, this experiment would show correlations between the carbonyl carbon and nearby protons, and between the protons on the aminomethyl group and the ring carbons, confirming the overall structure.[15]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula. This is often the very first piece of data acquired to confirm the outcome of a synthesis.[16]
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF)
-
Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
The instrument ionizes the molecules (e.g., forming [M+H]⁺) and separates them based on their mass-to-charge ratio (m/z).
Expected HRMS Data for this compound:
-
Molecular Formula: C₇H₁₄N₂O
-
Exact Mass: 142.1106
-
Observed Ion [M+H]⁺: An m/z value of approximately 143.1182, confirming the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation.[12]
Experimental Protocol (Attenuated Total Reflectance, ATR)
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the spectrum.
Expected FTIR Data for this compound:
-
~3300 cm⁻¹: N-H stretching vibrations (from both the amide and the primary amine).
-
~2950 cm⁻¹: C-H stretching vibrations from the alkyl groups.
-
~1680 cm⁻¹: A strong C=O stretching vibration, characteristic of the five-membered lactam ring.[17]
Part 3: A Synergistic Approach to Structural Validation
The most robust approach to structural validation does not rely on a single technique but integrates the strengths of several.[18] Each method provides a unique and confirmatory layer of evidence, leading to an irrefutable structural assignment.
Visualizing an Integrated Validation Workflow
Caption: A synergistic workflow for unambiguous small molecule structural validation.
Comparative Summary of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information | Absolute 3D structure, bond lengths/angles, stereochemistry | Atomic connectivity, solution conformation, electronic environment | Molecular weight, elemental formula | Presence of functional groups |
| Sample State | Solid (single crystal) | Solution | Solid or Solution | Solid or Liquid |
| Sample Amount | < 1 mg | 5-10 mg | < 1 mg | < 1 mg |
| Key Advantage | Unambiguous 3D view[4] | Detailed connectivity in solution[13] | High sensitivity & exact mass[16] | Fast and simple |
| Key Limitation | Requires high-quality single crystals[19] | Lower resolution than X-ray, complex spectra | Provides no connectivity data | Limited structural detail |
| Time (Analysis) | Hours to Days | Minutes to Hours | Minutes | < 1 Minute |
Conclusion
The structural validation of a novel molecule like this compound is a hierarchical process. Rapid checks by Mass Spectrometry and FTIR confirm the molecular formula and functional groups. Detailed 1D and 2D NMR experiments meticulously assemble the atomic connectivity, providing a robust structural hypothesis. However, for absolute, irrefutable proof of the three-dimensional arrangement—including bond angles, true conformation in the solid state, and absolute stereochemistry—single-crystal X-ray crystallography stands alone as the definitive technique. It transforms the structural hypothesis from NMR into a high-resolution, validated fact, providing the ultimate confidence required for advancing a compound in a research or drug development pipeline. The methods are not competitors but powerful complements, and together they form the bedrock of modern chemical characterization.
References
Sources
- 1. gamma-lactam (CHEBI:74222) [ebi.ac.uk]
- 2. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 13. omicsonline.org [omicsonline.org]
- 14. people.bu.edu [people.bu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. impactfactor.org [impactfactor.org]
- 18. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bionmr.unl.edu [bionmr.unl.edu]
- 25. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. journals.uran.ua [journals.uran.ua]
- 29. arctomsci.com [arctomsci.com]
A Researcher's Guide to the Infrared Spectroscopy of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one: An Analysis of Functional Groups
In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. For researchers and drug development professionals, understanding the molecular architecture of a compound is the foundation upon which its potential applications are built. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one, a substituted γ-lactam with significant potential as a versatile building block.
This document moves beyond a simple recitation of spectral data. It delves into the rationale behind the expected absorption frequencies, offering a comparative analysis grounded in the principles of vibrational spectroscopy. By understanding the interplay of structural features such as ring strain, hydrogen bonding, and substituent effects, researchers can more accurately interpret their own experimental data.
Molecular Structure and Key Functional Groups
This compound is a chiral molecule that incorporates several key functional groups within a five-membered lactam ring. A thorough IR spectroscopic analysis allows for the unambiguous identification of these groups, providing a crucial quality control checkpoint in any synthetic workflow.
Diagram: Molecular Structure of this compound
Caption: Structure of this compound.
The primary functional groups amenable to IR analysis are:
-
γ-Lactam: A five-membered cyclic amide.
-
Secondary Amine: The nitrogen atom within the lactam ring.
-
Primary Amine: The -NH₂ group of the aminomethyl substituent.
-
Gem-dimethyl Group: Two methyl groups attached to the same carbon atom.
-
Aliphatic C-H and C-N bonds.
Predicted Infrared Spectrum: A Functional Group Analysis
The following table summarizes the expected characteristic infrared absorption bands for this compound. The predicted ranges are based on established spectroscopic principles and data from analogous structures.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium, Two Bands | The presence of two bands is characteristic of a primary amine. Hydrogen bonding may cause broadening and a shift to lower wavenumbers. |
| Secondary Amine (Lactam N-H) | N-H Stretch | 3350 - 3310 | Medium | A single, sharp to moderately broad peak is expected. This may overlap with the primary amine stretches. |
| Aliphatic C-H | C-H Stretch | 2970 - 2850 | Strong | Characteristic of the methyl and methylene groups in the molecule. |
| γ-Lactam (C=O) | C=O Stretch | 1750 - 1700 | Strong | The five-membered ring strain typically increases the carbonyl stretching frequency compared to acyclic amides. |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | This band can sometimes be mistaken for a C=C double bond. |
| Gem-dimethyl | C-H Bend (Asymmetric & Symmetric) | ~1465 (Asymmetric) & ~1380, ~1365 (Symmetric) | Medium | The symmetric bend often appears as a characteristic doublet. |
| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Weak to Medium | These vibrations are often coupled with other skeletal vibrations, making definitive assignment challenging. |
| Primary & Secondary Amine | N-H Wag | 910 - 665 | Broad, Medium | This out-of-plane bending vibration is a useful indicator for the presence of N-H bonds. |
Comparative Analysis with Alternative Structures
To fully appreciate the unique spectral features of this compound, it is instructive to compare its expected spectrum with those of simpler, related molecules.
-
Pyrrolidin-2-one (γ-Butyrolactam): This parent lactam exhibits a strong C=O stretch around 1700 cm⁻¹ and a secondary N-H stretch. The absence of the aminomethyl and gem-dimethyl groups simplifies the spectrum in the C-H stretching and bending regions.
-
Cyclohexylamine: As a primary amine, cyclohexylamine displays two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region and a characteristic N-H scissoring vibration around 1600 cm⁻¹. This provides a reference for the aminomethyl group's expected signals.
-
2,2-Dimethylcyclopentanone: The gem-dimethyl group in this cyclic ketone would show the characteristic C-H bending doublet around 1370 cm⁻¹, aiding in the assignment of this feature in our target molecule.
The confluence of these distinct functional groups in a single molecule leads to a more complex, yet highly informative, infrared spectrum.
Experimental Protocol for FT-IR Analysis
For researchers seeking to obtain an FT-IR spectrum of this compound, the following protocol is recommended.
Diagram: FT-IR Experimental Workflow
Caption: A typical workflow for acquiring and analyzing an FT-IR spectrum.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): If the sample is a liquid or a solid with a low melting point, ATR is the preferred method. A small amount of the sample is placed directly onto the ATR crystal.
-
Potassium Bromide (KBr) Pellet: For solid samples, a KBr pellet can be prepared. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent pellet.
-
Thin Film: If the sample is a non-volatile liquid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is acquired to account for atmospheric and instrumental contributions.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
-
Data Analysis:
-
The resulting spectrum should be baseline corrected. If using ATR, a correction may be necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Peak positions are identified and correlated with the expected vibrational modes of the functional groups as outlined in the table above.
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. A comprehensive understanding of the expected absorption frequencies for its constituent functional groups—the γ-lactam, primary and secondary amines, and the gem-dimethyl group—allows for a confident and accurate interpretation of experimental data. By comparing the obtained spectrum with the predicted values and considering the influence of factors like hydrogen bonding and ring strain, researchers can effectively confirm the identity and purity of their synthesized material, paving the way for its further investigation and application.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link][1]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link][2]
-
Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Link][3]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link][5]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
-
Wiley-VCH GmbH. (2025). 4,4-Dimethyl-2-pyrrolidinone - SpectraBase. [Link][6]
Sources
Safety Operating Guide
5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one: Proper Disposal Procedures
CAS: 135324-75-1 Chemical Class: Functionalized Lactam / Primary Amine Primary Hazard: Corrosive (Skin/Eye), Respiratory Irritant
This guide details the operational protocols for the safe handling and disposal of 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one.[1][2] As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-management system based on the molecule's functional reactivity—specifically the basicity of the primary amine and the stability of the lactam ring.
Part 1: Hazard Profile & Chemical Identity
Before disposal, you must validate the waste stream. This molecule contains a primary amine group (
| Property | Specification | Operational Implication |
| Physical State | Viscous liquid or low-melting solid | May require gentle heating or solvent dissolution for transfer. |
| Basicity | Alkaline (Amine group) | CRITICAL: Incompatible with acids. Exothermic reaction risk. |
| GHS Hazards | H314: Causes severe skin burnsH335: Respiratory irritation | Requires full PPE (Nitrile/Butyl gloves, goggles, face shield). |
| Solubility | Polar organic / Water soluble | Do not dispose of down drains; high mobility in water systems. |
| Waste Code | D002 (Corrosive) / Organic Base | Must be segregated from oxidizers and acids. |
Expert Insight: The "4,4-dimethyl" substitution increases the lipophilicity compared to unsubstituted pyrrolidones, but it does not mitigate the corrosivity of the amine. Treat this chemical with the same rigor as concentrated ammonia or ethylenediamine.
Part 2: Segregation & Compatibility (The "Why")
Improper segregation is the leading cause of laboratory waste accidents. You must isolate this chemical based on its Functional Group Compatibility .
The "Do Not Mix" List
-
Strong Acids (Sulfuric, Hydrochloric, Nitric): Mixing creates an immediate, violent exothermic neutralization. This can pressurize waste containers and cause ruptures.
-
Oxidizers (Peroxides, Permanganates): Amines can be oxidized to nitrogen oxides (
) or ignite. -
Halogenated Solvents (DCM, Chloroform): While often co-disposed in "halogenated waste," primary amines can react with certain alkyl halides over time. Best Practice: Dispose of in a dedicated "Basic Organic Waste" stream if possible, or "Non-Halogenated Organic" if diluted.
Part 3: Disposal Protocol (Step-by-Step)
Phase 1: Waste Preparation
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass. Avoid metal containers (aluminum/zinc) as amines can corrode them and generate hydrogen gas.
-
Dissolution (If Solid): If the material has solidified in the flask, dissolve it in a minimal amount of compatible solvent (e.g., Methanol or Ethanol) to facilitate transfer.
-
pH Verification (Self-Validating Step):
-
Action: Dip a pH strip into the waste solution.
-
Validation: The strip should read pH > 10. If it reads neutral or acidic, you have a mixed stream—STOP and reassess for potential exothermic activity.
-
Phase 2: Labeling & Storage
-
Labeling: Mark the container clearly with:
-
Full Chemical Name (No Abbreviations).
-
Hazard Checkbox: Corrosive .
-
Date of Accumulation Start.
-
-
Venting: Use a vented cap (specifically for waste containers) if available. Amines can slowly release vapor or react with impurities to build pressure.
Phase 3: Final Disposal (Incineration)
The gold standard for nitrogen-containing heterocycles is High-Temperature Incineration with scrubber systems.
-
Why: Incineration ensures the destruction of the lactam ring and the amine. The scrubbers capture the nitrogen oxides (
) generated during combustion. -
Action: Hand off the sealed, labeled container to your facility's EHS or licensed hazardous waste hauler.
Part 4: Workflow Visualization
The following diagram outlines the decision logic for segregating this specific chemical stream.
Figure 1: Operational workflow for the segregation and containerization of aminomethyl-pyrrolidone waste.
Part 5: Emergency Response (Spills)
In the event of a benchtop spill, do not wipe immediately with paper towels (which can heat up).
-
Evacuate & Ventilate: The amine vapors are respiratory irritants.
-
PPE: Wear butyl rubber or thick nitrile gloves, lab coat, and goggles.
-
Neutralization:
-
Apply a weak acid neutralizer (e.g., Citric Acid powder or commercially available "Base Neutralizer").
-
Wait for the color change (if indicator included) or cessation of fizzing.
-
-
Cleanup: Absorb the neutralized slurry with vermiculite or clay pads. Dispose of this debris as Hazardous Waste , not general trash.
References
-
PubChem. (2025).[3] 5-(Aminomethyl)pyrrolidin-2-one Compound Summary. National Library of Medicine. [Link]
-
US EPA. (2024). Hazardous Waste Generators: Segregation of Incompatible Waste. United States Environmental Protection Agency.[4] [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
